

Application Notes and Protocols: Turanose in Food Science and Technology

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Compound of Interest

Compound Name: Turanose

Cat. No.: B8075302

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Turanose, a structural isomer of sucrose, is a naturally occurring reducing disaccharide found in honey.[1][2][3] It is composed of a glucose and a fructose molecule linked by an α -1,3 glycosidic bond.[1] Due to its unique physicochemical properties, including low caloric value, low glycemic index, and anti-cariogenic characteristics, **turanose** is gaining significant interest as a functional sweetener and sucrose substitute in the food and pharmaceutical industries.[1][2][4] These application notes provide a comprehensive overview of the properties of **turanose**, its applications in food science, and detailed experimental protocols.

Physicochemical Properties of Turanose

Turanose exhibits several properties that make it a promising ingredient for various food applications.[4] A summary of its key quantitative characteristics is presented below.

Table 1: Quantitative Physicochemical Properties of **Turanose** Compared to Sucrose.

Property	Turanose	Sucrose	Reference(s)
Relative Sweetness	50% of sucrose	100%	[4]
Caloric Value	Low	Standard	[2][5]
Glycemic Index	Low	Medium (approx. 65)	[2][6]
Solubility in Water (25°C)	78.41 g/dL	222.19 g/dL	[4]
Hydrolysis in Simulated Small Intestinal Fluid (4h)	18% degraded	36% degraded	[4][7][8]
pH Stability (90°C, 4h)	Not hydrolyzed at pH 3.0	>80% degraded at pH 3.0	[4]
Alkaline Stability (90°C, 1h)	>80% hydrolyzed at pH 10.0	Stable	[4]

Applications in Food Science and Technology

Turanose's unique properties lend themselves to a variety of applications in the food industry, from a functional sweetener to a texture modifier.

1. Functional Sweetener and Sucrose Substitute:

With a sweetness level of about half that of sucrose, **turanose** can be used as a bulk sweetener in products where a milder sweetness is desired.[4] Its slow digestibility and low glycemic index make it a suitable sugar substitute for developing low-calorie and specialty food products, potentially for individuals with metabolic disorders.[2][5][9]

2. Bulking Agent:

Due to its structural similarity to sucrose, **turanose** can serve as a bulking agent in various food formulations, providing texture and mouthfeel similar to sucrose-containing products.[4][5]

3. Texture and Rheology Modifier in Baked Goods and Noodles:

Studies have shown that **turanose** can positively impact the rheological properties of dough.

[10] In instant fried noodles, the inclusion of **turanose** has been shown to:

- Decrease water absorption of the dough.[11]
- Increase gel stability and starch retrogradation.[10][11]
- Lower the storage and loss moduli, resulting in a more viscous dough.[10][11]
- Lead to a continuous, smooth, and less porous noodle structure after frying.[11]
- Reduce oil uptake by up to 20.8%.[10][11]
- Enhance oxidative stability and improve breaking stress of the final product.[11]

In frozen dough systems, replacing sugar with **turanose** did not negatively affect the thermo-mechanical parameters of wheat dough and lowered the gelatinization temperature.[10]

Furthermore, it resulted in bread with a significant increase in specific loaf volume and a softer texture.[12]

4. Potential Prebiotic Effects:

Some research suggests that **turanose** may have prebiotic effects by promoting the growth of beneficial gut bacteria.[13] This opens up possibilities for its use in functional foods aimed at improving gut health.

Experimental Protocols

1. Protocol for Enzymatic Production of **Turanose** from Sucrose:

This protocol describes the production of **turanose** using amylosucrase from *Neisseria polysaccharea* (NpAS).[14][15]

Materials:

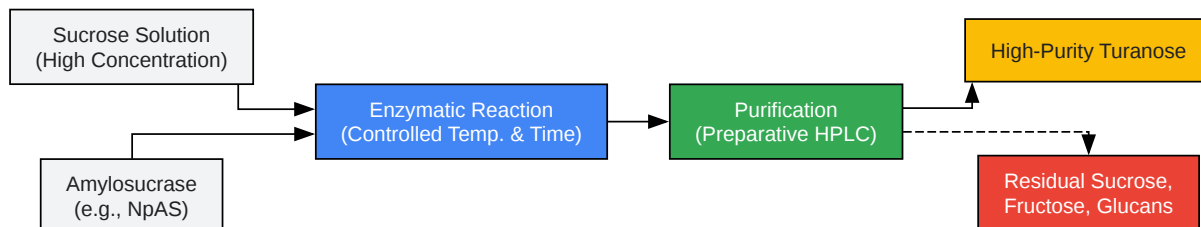
- Recombinant NpAS enzyme
- Sucrose

- Fructose (optional, for enhancing yield)
- Reaction buffer (e.g., sodium citrate buffer, pH 7.0)
- Preparative recycling High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

- Prepare a high-concentration sucrose solution (e.g., 2.0-2.5 M) in the reaction buffer.
- For enhanced yield, fructose can be added to the sucrose solution (e.g., 0.75 M).[\[15\]](#)[\[16\]](#)
- Add NpAS to the substrate solution (e.g., 100-400 U/L).[\[14\]](#)[\[16\]](#)
- Incubate the reaction mixture at a controlled temperature (e.g., 35°C) for an extended period (e.g., 72-120 hours).[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Monitor the reaction progress by taking samples periodically and analyzing the sugar composition using HPLC.
- Once the desired **turanose** yield is achieved (yields can reach over 70%), terminate the reaction by heat inactivation of the enzyme.[\[15\]](#)[\[16\]](#)
- Purify **turanose** from the reaction mixture using a preparative recycling HPLC system. This method has been shown to achieve a purity of 94.7% with a recovery yield of 97.5%.[\[14\]](#)[\[15\]](#)
- The purified **turanose** can be concentrated to a syrup or dried to a powder.[\[17\]](#)

Workflow for Enzymatic Production of **Turanose**:



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Enzymatic production and purification of **turanose**.

2. Protocol for Evaluating the Effect of **Turanose** on Dough Rheology using a Mixolab:

This protocol is based on the methodology used to assess the impact of **turanose** on instant fried noodle dough.[10][11]

Materials:

- Flour (e.g., wheat flour)
- **Turanose** (at varying concentrations, e.g., 0%, 2%, 4% of flour weight)
- Water
- Mixolab apparatus

Procedure:

- Prepare dough samples with different concentrations of **turanose**. The control dough will contain 0% **turanose**.
- Determine the optimal water absorption for each dough formulation using the Mixolab's standard protocol (e.g., 'Chopin+' protocol).
- For each sample, place the flour and **turanose** mixture into the Mixolab bowl.

- Start the Mixolab analysis. The apparatus will automatically add the predetermined amount of water and begin mixing.
- The Mixolab will subject the dough to a dual stress of mixing and increasing temperature, recording the torque produced by the dough over time.
- From the resulting Mixolab curve, determine the following parameters:
 - Water absorption (%)
 - Dough development time (minutes)
 - Dough stability (minutes)
 - Starch gelatinization (C3 value)
 - Gel stability (C4 value)
 - Starch retrogradation (C5 value)
- Analyze the data to compare the rheological properties of the doughs with and without **turanose**.

3. Protocol for In Vitro Analysis of **Turanose** Effects on Gut Microbiota:

This protocol provides a general framework for studying the potential prebiotic effects of **turanose** using an in vitro digestion and fermentation model.[\[18\]](#)

Materials:

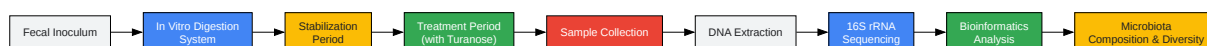
- Dynamic in vitro digestion system (e.g., simulating stomach, small intestine, and colon)
- Fecal samples from healthy human donors to inoculate the colon compartments
- Culture medium for gut microbiota
- **Turanose**
- Control substance (e.g., a non-digestible but non-prebiotic fiber or no substrate)

- DNA extraction kits for microbial DNA
- 16S rRNA gene sequencing platform

Procedure:

- Set up the dynamic in vitro digestion system with compartments simulating the stomach, small intestine, and ascending, transverse, and descending colon.
- Inoculate the colon compartments with a fresh fecal slurry from healthy donors.
- Allow the microbial community to stabilize for a period (e.g., 12 days) by feeding a basal culture medium.[18]
- After stabilization, introduce **turanose** into the system daily for the treatment period (e.g., 14 days).[18] A control system should be run in parallel.
- Collect samples from the different colon compartments at the end of the stabilization and treatment periods.
- Extract microbial DNA from the collected samples.
- Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
- Use bioinformatics pipelines (e.g., Qiime2) to process the sequencing data, assign taxonomy, and assess alpha and beta diversity.[19][20]
- Compare the microbial composition and diversity between the **turanose**-treated and control systems to determine the modulatory effects of **turanose**.

Workflow for In Vitro Gut Microbiota Analysis:



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Workflow for analyzing the effect of **turanose** on gut microbiota.

Regulatory Status

While **turanose** is naturally present in honey, its status as a novel food ingredient is subject to regulatory approval in different regions. In the United States, substances intentionally added to food are considered food additives and require premarket review and approval by the FDA, unless the substance is "Generally Recognized As Safe" (GRAS) by qualified experts.[21][22] Toxicity studies have indicated a No Observed Adverse Effect Level (NOAEL) for **turanose** at 7 g/kg/day, suggesting it is safe for consumption.[23] Companies intending to market **turanose** as a food ingredient would typically go through the GRAS notification process with the FDA.[21]

Disclaimer: These protocols are intended for research and development purposes and should be adapted and validated for specific applications. All laboratory work should be conducted in accordance with standard safety practices.

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